molecular formula C7H8IN3O4 B12214691 Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B12214691
M. Wt: 325.06 g/mol
InChI Key: KKRZHCTYZGIRBD-UHFFFAOYSA-N
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Description

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with iodine and nitro groups

Preparation Methods

The synthesis of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and iodination steps introduce the nitro and iodine substituents, respectively. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Ethyl (3-iodo-5-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C7H8IN3O4

Molecular Weight

325.06 g/mol

IUPAC Name

ethyl 2-(3-iodo-5-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-6(11(13)14)3-5(8)9-10/h3H,2,4H2,1H3

InChI Key

KKRZHCTYZGIRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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